molecular formula C12H16N2O2 B2688268 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid CAS No. 1852937-97-3

4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid

Cat. No.: B2688268
CAS No.: 1852937-97-3
M. Wt: 220.272
InChI Key: ZBSKTORDNKPNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to an azetidine ring via a methylamino group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that the compound could interact with biological systems through its amino and carboxylic acid functional groups .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

The future directions for the use of this compound are not specified in the available literature. Given its structure, it could potentially be used in the development of new pharmaceuticals or in other chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with (1-methylazetidin-3-yl)methanol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Comparison with Similar Compounds

4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid can be compared with other similar compounds, such as:

    4-[(1-Methylazetidin-3-yl)amino]benzoic acid: Similar structure but with different substitution patterns.

    (1-Methylazetidin-3-yl)methanol: Lacks the benzoic acid moiety, leading to different chemical properties and applications.

    4-Aminobenzoic acid: The parent compound, which lacks the azetidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(1-methylazetidin-3-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSKTORDNKPNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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